2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
Description
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a phenyl group, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the modulation of neurotransmitter systems.
Properties
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAKKENHMORASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves the reaction of 2-phenylacetyl chloride with 1-(2-pyridyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with neurotransmitter systems, particularly the serotonin system. It is believed to inhibit the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the levels of serotonin in the synaptic cleft. This action can lead to improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with potential serotonin reuptake inhibitory activity.
2-(1-piperazinyl)pyrimidine: A metabolite of buspirone with similar pharmacological properties.
Uniqueness
2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a phenyl group, a piperazine ring, and a pyridine moiety allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
